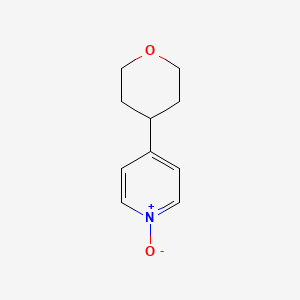

4-(Tetrahydro-2H-pyran-4-yl)pyridine 1-oxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(Tetrahydro-2H-pyran-4-yl)pyridine 1-oxide is an organic compound that features a pyridine ring substituted with a tetrahydro-2H-pyran-4-yl group and an oxide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Tetrahydro-2H-pyran-4-yl)pyridine 1-oxide typically involves the reaction of pyridine derivatives with tetrahydro-2H-pyran-4-yl intermediates. One common method involves the use of catalytic conditions to facilitate the formation of the desired product. For example, the reaction can be carried out using a palladium-catalyzed cross-coupling reaction between a pyridine derivative and a tetrahydro-2H-pyran-4-yl halide .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic processes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-(Tetrahydro-2H-pyran-4-yl)pyridine 1-oxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

Reduction: Reduction reactions can convert the oxide group to a hydroxyl group or other reduced forms.

Substitution: The pyridine ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Conditions may involve the use of strong acids or bases to facilitate the substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce hydroxylated derivatives .

Scientific Research Applications

Chemistry

-

Building Block for Organic Synthesis :

- Used in the synthesis of more complex organic molecules.

- Serves as an intermediate in the preparation of other functionalized compounds.

-

Reactivity Studies :

- Engages in oxidation, reduction, and substitution reactions, making it a versatile reagent in synthetic organic chemistry.

Biology

-

Enzyme Interaction Studies :

- Investigated for its role in enzyme inhibition or activation, impacting metabolic pathways.

- Potential applications in drug discovery targeting specific enzymes involved in disease processes.

-

Pharmacological Properties :

- Similar compounds have demonstrated antimicrobial and neuroprotective effects, suggesting potential therapeutic uses for 4-(Tetrahydro-2H-pyran-4-yl)pyridine 1-oxide.

Industry

-

Fine Chemicals Production :

- Utilized as an intermediate in the production of fine chemicals.

- Relevant in agrochemical formulations due to its unique properties.

-

Material Science Applications :

- Potential applications in developing novel materials with specific chemical functionalities based on its structure.

Case Study 1: Antitumor Activity

In a study examining the antitumor activity of compounds similar to this compound, it was found that modifications to the pyridine ring enhanced binding affinity to enzyme targets associated with cancer proliferation. For instance, derivatives with fluorinated substituents exhibited increased potency against certain cancer cell lines, demonstrating the importance of structural modifications for therapeutic efficacy .

Case Study 2: Antimicrobial Properties

Research into antimicrobial properties has shown that certain derivatives of pyridine compounds exhibit effectiveness against various bacterial strains. The unique structure of this compound may provide similar benefits, warranting further investigation into its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 4-(Tetrahydro-2H-pyran-4-yl)pyridine 1-oxide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

- 1-(Tetrahydro-2H-pyran-4-yl)-4-piperidinamine dihydrochloride

- 4-(Tetrahydro-2H-pyran-2-ylmethoxy)aniline hydrochloride

- (4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-yl)methanamine hydrochloride

Comparison: 4-(Tetrahydro-2H-pyran-4-yl)pyridine 1-oxide is unique due to its specific substitution pattern and the presence of the oxide group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective .

Biological Activity

4-(Tetrahydro-2H-pyran-4-yl)pyridine 1-oxide is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a pyridine ring fused with a tetrahydropyran moiety, contributing to its unique chemical properties. The presence of the 1-oxide functional group enhances its reactivity and interaction with biological targets.

1. Antitumor Activity

Recent studies have indicated that derivatives of this compound exhibit significant antitumor activity. For instance, compounds designed based on this scaffold have shown potent inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

| Compound | Target | IC50 (µM) | Selectivity |

|---|---|---|---|

| 12r | CDK2 | 0.36 | High |

| 12r | CDK9 | 1.8 | 265-fold over CDK9 |

These findings suggest that modifications to the tetrahydropyran structure can lead to enhanced selectivity and potency against specific cancer cell lines, such as HeLa and HCT116 .

2. Inhibition of TGF-β Type I Receptor

Another notable biological activity is the inhibition of the TGF-β type I receptor (ALK5), which plays a pivotal role in fibrotic diseases and tumor progression. The compound exhibited strong inhibitory effects both in vitro and in vivo, with an oral bioavailability of approximately 57.6% . This positions it as a promising candidate for therapeutic interventions in fibrosis and cancer.

The biological activities of this compound are primarily mediated through its interaction with various molecular targets:

- Cyclin-dependent Kinases : The compound inhibits CDK activity, leading to cell cycle arrest in cancer cells.

- TGF-β Signaling Pathway : By blocking ALK5, it disrupts the signaling cascade responsible for cell proliferation and differentiation.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- In Vivo Efficacy Against Tumors : A study demonstrated that administration of a derivative led to significant tumor regression in xenograft models, showcasing its potential as an anticancer agent .

- Fibrosis Models : In models of pulmonary fibrosis, treatment with the compound resulted in reduced collagen deposition and improved lung function metrics, indicating its therapeutic potential beyond oncology .

Properties

IUPAC Name |

4-(oxan-4-yl)-1-oxidopyridin-1-ium |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c12-11-5-1-9(2-6-11)10-3-7-13-8-4-10/h1-2,5-6,10H,3-4,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPYXDMDOLGCWRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2=CC=[N+](C=C2)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.